2-(2,4-diphenylquinolin-3-yl)acetic Acid
Description
2-(2,4-diphenylquinolin-3-yl)acetic acid is a specialized compound primarily used in proteomics research. It has a molecular formula of C23H17NO2 and a molecular weight of 339.39 . This compound is known for its unique structure, which includes a quinoline ring substituted with phenyl groups, making it a valuable tool in various scientific studies.
Properties
IUPAC Name |
2-(2,4-diphenylquinolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c25-21(26)15-19-22(16-9-3-1-4-10-16)18-13-7-8-14-20(18)24-23(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRKLRDQBXFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4-diphenylquinolin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of phenyl groups at specific positions. The final step involves the addition of an acetic acid moiety to complete the structure. Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Carboxylic Acid Derivatization
The compound undergoes classical carboxylic acid transformations:
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Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions to form esters.
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Amide Formation : Condensation with amines (e.g., benzylamine) to produce carboxamides .
Condensation Reactions
Quinoline derivatives are prone to nucleophilic aromatic substitution and ring expansion under specific conditions:
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Tropolone Formation : Reaction with N-alkyl anilines and alkenes/alkynes under acidic iron catalysis can yield fused heterocycles .
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Intermolecular Cycloadditions : Acid-promoted iron-catalyzed [4 + 2] cycloadditions with alkenes/alkynes, as observed in quinoline synthesis .
Acid-Catalyzed Transformations
The presence of a carboxylic acid group enables participation in:
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Protonation : Enhances electrophilicity for nucleophilic attacks.
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Decarboxylation : Potential under high-temperature conditions, though not explicitly reported for this compound.
Multicomponent Reaction Pathway
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Base-Catalyzed Condensation : Arylglyoxal reacts with Meldrum’s acid to form an unstable aroylmethylene intermediate .
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Nucleophilic Addition : 8-hydroxyquinoline attacks the intermediate, forming an adduct .
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Acid-Mediated Cyclization : Acid treatment cleaves Meldrum’s acid, liberating acetone and CO₂, followed by cyclization to yield the target compound .
Role of Acid in Catalytic Cycles
In related quinoline syntheses, acetic acid (AcOH) acts as a proton donor and stabilizes catalytic intermediates (e.g., iron-oxo species) during oxidation steps . This suggests analogous roles in reactions involving 2-(2,4-diphenylquinolin-3-yl)acetic acid.
Analytical Characterization
Key spectroscopic data for structural verification:
| Technique | Observations |
|---|---|
| ¹H-NMR | Peaks for aromatic protons and carboxylic acid proton . |
| IR Spectroscopy | Absorption at ~1700 cm⁻¹ (C=O stretch) . |
| HRMS | Molecular ion peak consistent with C₂₃H₁₇NO₂ . |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of 2-(2,4-diphenylquinolin-3-yl)acetic acid derivatives against HIV-1. These compounds function as allosteric inhibitors of the integrase enzyme, which is crucial for viral replication. The mechanism involves:
- Inhibition of Integrase Function : The compound selectively inhibits the integrase-LEDGF interaction, impairing HIV replication in infected cells .
- Cooperative Mechanism : The compounds exhibit a multimode mechanism of action that enhances their inhibitory potential against HIV .
Anticancer Properties
The compound has shown promising anticancer activity through various mechanisms:
- Selective Targeting : Studies indicate that derivatives of this compound can selectively target cancerous cells, demonstrating significant antiproliferative effects on human cancer cell lines such as HCT-116 and MCF-7 .
- Mechanism of Action : The unique structure allows interactions with specific molecular targets within cancer cells, potentially leading to apoptosis .
Proteomics Research
In proteomics, this compound serves as a valuable tool due to its ability to interact with proteins and enzymes:
- Building Block for Complex Molecules : It is utilized in synthesizing more complex molecules that are essential for studying protein interactions and functions .
- Biochemical Applications : The compound acts as an organic buffer in various biological and biochemical applications, facilitating experimental processes .
Case Study 1: Antiviral Evaluation
A study evaluated the effectiveness of this compound derivatives against Enterovirus D68 (EV-D68). The findings showed that certain derivatives exhibited significant antiviral potency with selectivity indices indicating favorable therapeutic profiles .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.0 | 100 | 20 |
| Compound B | 10.0 | 200 | 20 |
Case Study 2: Anticancer Activity
In another investigation, a series of synthesized quinoxaline derivatives were tested for their anticancer properties. The results indicated that several compounds exhibited IC50 values in the low micromolar range against HCT-116 cells, suggesting effective targeting capabilities .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound X | 1.9 | HCT-116 |
| Compound Y | 7.5 | MCF-7 |
Mechanism of Action
The mechanism of action of 2-(2,4-diphenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring and phenyl groups facilitate binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(2,4-diphenylquinolin-3-yl)acetic acid can be compared to other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of biological activities.
2-phenylquinoline: Similar in structure but lacks the additional phenyl group and acetic acid moiety.
4-hydroxyquinoline: Contains a hydroxyl group, leading to different chemical and biological properties.
Biological Activity
2-(2,4-diphenylquinolin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with two phenyl groups and a carboxylic acid moiety, which is crucial for its biological activity. The unique structure allows for interactions with various biological targets, including enzymes and receptors.
The mechanism of action involves the compound's ability to bind to specific molecular targets. The quinoline ring and phenyl groups facilitate these interactions, influencing the activity of enzymes or receptors involved in various biological pathways. For instance, studies indicate that it may act as an inhibitor for certain enzymes related to inflammatory processes.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays show that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation. In vitro tests revealed IC50 values in the low micromolar range, indicating potent inhibitory activity against COX-2 . Furthermore, animal models have confirmed its efficacy in reducing inflammation-related symptoms without significant gastrointestinal side effects .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains. Disc diffusion assays have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of the compound using a zebrafish model, researchers observed significant reductions in angiogenesis when treated with this compound. The treatment led to decreased vascularization in zebrafish embryos, highlighting its potential application in cardiovascular disease research .
Study 2: Antioxidant Mechanism
A detailed investigation into the antioxidant mechanisms revealed that the compound effectively modulates oxidative stress markers in cellular models. It was found to significantly reduce malondialdehyde (MDA) levels while increasing glutathione levels, suggesting a protective effect against oxidative damage .
Data Summary
Q & A
Q. What are the optimal conditions for synthesizing 2-(2,4-diphenylquinolin-3-yl)acetic Acid?
Methodological Answer: Synthesis typically involves a multi-step Friedländer condensation, starting with substituted anilines and diketones. Key parameters include:
- Catalyst choice : Use Lewis acids like ZnCl₂ (common for quinoline scaffolds) to enhance cyclization efficiency .
- Temperature control : Maintain 80–100°C during the cyclization step to avoid side reactions (e.g., decarboxylation of the acetic acid moiety) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. Example Protocol :
React 2,4-diphenylaniline with ethyl acetoacetate under reflux (120°C, 12 hr).
Hydrolyze the ester intermediate with NaOH (10% w/v) to yield the carboxylic acid.
Q. How to resolve discrepancies in NMR data for structural confirmation?
Methodological Answer: Discrepancies in aromatic proton signals (e.g., quinoline ring vs. phenyl groups) often arise from solvent effects or impurities.
- Sample preparation : Use deuterated DMSO for better solubility of polar intermediates.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating [1]H and [13]C shifts. For example, the quinoline C3 proton typically appears at δ 8.2–8.5 ppm, distinct from phenyl protons (δ 7.3–7.6 ppm) .
- Spiking experiments : Compare with authentic quinoline derivatives to confirm peak assignments .
Q. What purification strategies minimize by-products in the final compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:1) to separate unreacted diketones and diphenylamine residues.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) to remove trace impurities.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for biological assays .
Advanced Research Questions
Q. How to analyze kinetic parameters for the cyclization step in synthesis?
Methodological Answer:
- In situ FTIR monitoring : Track carbonyl group consumption (1700–1750 cm⁻¹) to determine reaction rate constants.
- Arrhenius analysis : Vary temperatures (60–120°C) and calculate activation energy (Eₐ) using the Eyring equation.
- Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries and validates experimental Eₐ values .
Q. How to address contradictory bioactivity data across cell lines?
Methodological Answer: Discrepancies may arise from differential membrane permeability or metabolic stability.
- LogP measurement : Determine octanol/water partition coefficient (HPLC method) to assess lipophilicity. Ideal LogP for cellular uptake: 2–3 .
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS for stability .
- Dose-response curves : Use Hill slope analysis to compare EC₅₀ values in resistant vs. sensitive cell lines .
Q. What computational tools predict binding interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against quinoline-binding proteins (e.g., topoisomerases) using the compound’s 3D structure (optimized via Gaussian 09) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., carboxylic acid group) using Schrödinger Suite .
Q. Example Results :
| Target Protein | Docking Score (kcal/mol) | Binding Residues |
|---|---|---|
| Topoisomerase IIα | -9.2 | Asp543, Asn782 |
| HDAC6 | -7.8 | His610, Phe643 |
Q. How to validate the compound’s role in reactive oxygen species (ROS) modulation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
